molecular formula C23H26N4O3S2 B3205053 N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide CAS No. 1040639-36-8

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B3205053
CAS No.: 1040639-36-8
M. Wt: 470.6 g/mol
InChI Key: HGJZCNURDGUMFH-UHFFFAOYSA-N
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Description

"N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide" is a sulfonamide-containing thiazole derivative with a 4-benzylpiperazine moiety linked via a 3-oxopropyl chain. Its synthesis involves multi-step reactions, including esterification of substituted propanoic acid derivatives followed by hydrazine-mediated cyclization (Scheme 9 and 10 in ) . The compound’s structure combines a thiazole core (common in bioactive molecules) with a benzenesulfonamide group (a pharmacophore in enzyme inhibitors) and a 4-benzylpiperazine fragment (associated with CNS activity).

Properties

IUPAC Name

N-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c28-22(27-15-13-26(14-16-27)17-19-7-3-1-4-8-19)12-11-20-18-31-23(24-20)25-32(29,30)21-9-5-2-6-10-21/h1-10,18H,11-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJZCNURDGUMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane . The intermediate product is then reacted with benzenesulfonyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiazole ring plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • Benzoxazole/Thiazole Derivatives () : Compounds like 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole and 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole feature benzhydrylpiperazine and nitrobenzamido groups instead of benzylpiperazine and sulfonamide. These differences likely alter target selectivity and solubility. For example, the nitro group may enhance electron-withdrawing effects, while the sulfonamide in the target compound could improve hydrogen-bonding capacity .
  • Bivalent Benzoxazolone/Benzothiazolone Ligands () : Compounds such as 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one incorporate oxazolone rings and longer alkyl linkers. The target compound’s thiazole-sulfonamide core may offer distinct steric and electronic properties compared to these bivalent ligands .

Pharmacological and Physicochemical Properties

Property Target Compound Thiazole Derivative Bivalent Ligand (5j)
Core Structure Thiazole-sulfonamide Thiazole-nitrobenzamido Benzothiazolone-piperazine
Piperazine Substituent 4-Benzyl 4-Benzhydryl 4-Butyl-linked benzothiazolone
Melting Point Not reported 232–234°C Oily liquid (no MP)
Yield Not explicitly stated 28% 53%
Key Functional Groups Sulfonamide, 3-oxopropyl chain Nitrobenzamido, benzhydrylpiperazine Oxazolone, alkyl-piperazine bridge
Potential Targets Enzymes (e.g., carbonic anhydrase) Apoptosis regulators (implied by ) GPCRs or bivalent enzyme inhibitors

Key Research Findings

  • Structural Flexibility : The target compound’s hydrazine-derived side chain () allows for further derivatization (e.g., hydrazones, pyrazole rings), enhancing its utility in structure-activity relationship (SAR) studies .

Biological Activity

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C26H31N7O\text{C}_{26}\text{H}_{31}\text{N}_{7}\text{O}

This structure includes a thiazole moiety linked to a benzenesulfonamide, which is known to enhance antibacterial properties. The presence of the piperazine ring further contributes to its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound.

Research Findings

  • Emergent Antibacterial Activity : A study published in 2021 investigated derivatives of thiazole and sulfonamide, revealing potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with specific substitutions exhibited low minimum inhibitory concentration (MIC) values, indicating strong efficacy against pathogens such as Staphylococcus aureus and Acinetobacter xylosoxidans .
  • Mechanism of Action : The mechanism behind the antibacterial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The incorporation of cell-penetrating peptides, like octaarginine, has been shown to enhance the delivery and effectiveness of these compounds .

Data Table: Antibacterial Activity

Compound NameMIC (μg/mL)Target Bacteria
This compound3.9S. aureus, A. xylosoxidans
4-tert-butyl derivative5.0E. coli
4-isopropyl derivative7.5Pseudomonas aeruginosa

Cardiovascular Activity

Another area of interest is the compound's potential effects on cardiovascular health.

Case Studies

  • Perfusion Pressure Studies : Research involving isolated rat heart models demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, was shown to decrease perfusion pressure in a time-dependent manner, suggesting potential therapeutic applications in managing blood pressure .

Data Table: Effects on Perfusion Pressure

Compound NameDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001No significant change
4-(2-aminoethyl)-benzenesulfonamide0.001Decreased
2,5-Dichloro-N-(4-nitrophenyl)-...0.001Increased

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide

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